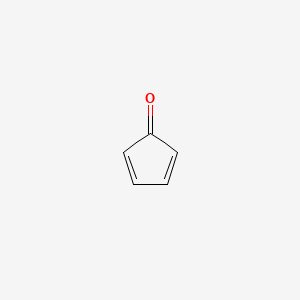

2,4-Cyclopentadiene-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopenta-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O/c6-5-3-1-2-4-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQOMPOPYZIROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | cyclopentadienone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyclopentadienone | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157203 | |

| Record name | 2,4-Cyclopentadiene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13177-38-3 | |

| Record name | Cyclopentadienone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Cyclopentadiene-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Cyclopentadiene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Cyclopentadienone: A History of Fleeting Existence and Synthetic Triumph

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Cyclopentadiene-1-one, the parent ketone of the cyclopentadienyl (B1206354) system, is a molecule of significant theoretical interest due to its strained, anti-aromatic character. Its high reactivity and propensity to rapidly dimerize have made its isolation and characterization a formidable challenge for organic chemists. This technical guide delves into the history of its discovery, from early theoretical postulations to the development of sophisticated techniques for its generation and in situ study. We will explore the key experimental protocols that have enabled the transient existence of this molecule to be harnessed for synthetic purposes and provide a comprehensive overview of the spectroscopic and physical data of its more stable derivatives and its dimer, dicyclopentadienone.

Introduction: The Challenge of an Antiaromatic Ketone

The story of this compound is not one of a straightforward discovery in a flask, but rather a tale of intellectual pursuit and experimental ingenuity. Theoretical considerations predicted the parent cyclopentadienone to be highly unstable. With a planar, cyclic, conjugated system containing 4 π-electrons, it fits Hückel's rule for anti-aromaticity, a state of inherent electronic destabilization. This, coupled with significant angle strain in the five-membered ring, renders the molecule exceptionally reactive.

Early attempts to synthesize this compound under standard laboratory conditions were met with failure, invariably leading to the formation of its Diels-Alder dimer, dicyclopentadienone. This dimerization is a consequence of the molecule's potent dienophilic and dienic character, a direct result of its electronic and steric strain. The quest to study the monomeric species, therefore, necessitated the development of unconventional techniques to generate and observe it on very short timescales or in isolating environments.

Early Synthetic Endeavors and the DePuy and Ponder Synthesis

One of the earliest significant attempts to synthesize a cyclopentadienone derivative was reported by DePuy and Ponder in 1959. While not isolating the parent compound, their work on the synthesis of substituted cyclopentadienones laid important groundwork for future investigations.

The true breakthrough in observing the parent this compound came with the advent of specialized generation techniques, primarily flash vacuum pyrolysis (FVP) and matrix isolation photolysis. These methods allowed for the creation of the highly reactive molecule in a low-pressure, low-temperature environment, preventing its immediate self-destruction.

Key Experimental Methodologies for Generation and Trapping

The generation of transient this compound for study and synthetic application relies on two primary strategies: flash vacuum pyrolysis and photolysis.

Flash Vacuum Pyrolysis (FVP) of o-Phenylene Sulfite (B76179)

Flash vacuum pyrolysis has emerged as a reliable method for generating this compound in the gas phase. The process involves the high-temperature, low-pressure decomposition of a suitable precursor, followed by rapid quenching of the products on a cold surface.

Experimental Protocol:

A detailed experimental setup for the FVP of o-phenylene sulfite is as follows:

-

Apparatus: A quartz pyrolysis tube (typically 30-50 cm in length and 1-2 cm in diameter) is packed with quartz wool or rings and heated by an external furnace. The outlet of the tube is connected to a cold finger or a collection flask cooled with liquid nitrogen. The entire system is maintained under high vacuum (typically 10⁻³ to 10⁻⁶ Torr) by a diffusion or turbomolecular pump.

-

Precursor: o-Phenylene sulfite is synthesized by the reaction of catechol with thionyl chloride.

-

Pyrolysis: The solid o-phenylene sulfite is slowly sublimed into the heated quartz tube (maintained at 600-700 °C). At this temperature, the precursor undergoes a retro-cheletropic extrusion of sulfur dioxide, followed by the loss of carbon monoxide from the intermediate o-benzoquinone to yield this compound.

-

Trapping: The highly reactive cyclopentadienone, along with other pyrolysis products, is immediately condensed onto the liquid nitrogen-cooled surface. Upon warming, the monomer readily dimerizes via a Diels-Alder reaction to form dicyclopentadienone.

-

Purification: The collected dicyclopentadienone can be purified by sublimation or recrystallization.

This FVP method allows for the in situ generation of cyclopentadienone, which can then be reacted with other substrates co-condensed on the cold surface, providing a powerful tool for synthetic applications.

Photolysis of o-Benzoquinone

An alternative approach to generate this compound is through the photolysis of o-benzoquinone. This method is particularly suited for matrix isolation studies, where the reactive species can be trapped in an inert gas matrix at cryogenic temperatures.

Experimental Protocol:

-

Matrix Preparation: A gaseous mixture of o-benzoquinone and a large excess of an inert gas (e.g., argon or nitrogen) is deposited onto a cryogenic window (e.g., CsI or KBr) cooled to temperatures as low as 10 K.

-

Photolysis: The matrix is then irradiated with a UV light source (e.g., a mercury arc lamp) of a specific wavelength. The o-benzoquinone undergoes decarbonylation upon photolysis to yield this compound.

-

Spectroscopic Analysis: The trapped monomer can then be studied using various spectroscopic techniques, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, without interference from its dimer.

Synthesis of a Stable Derivative: Tetraphenylcyclopentadienone (B147504)

In contrast to the fleeting nature of the parent compound, substituted cyclopentadienones can be remarkably stable. A classic example is tetraphenylcyclopentadienone, also known as "tetracyclone." Its synthesis is a staple in many organic chemistry laboratory courses and provides a tangible example of this class of compounds.

Experimental Protocol:

The synthesis of tetraphenylcyclopentadienone is typically achieved through a base-catalyzed double aldol (B89426) condensation of benzil (B1666583) and dibenzyl ketone.

-

Reaction Setup: In a round-bottom flask, equimolar amounts of benzil and dibenzyl ketone are dissolved in a suitable solvent, such as absolute ethanol.

-

Base Catalysis: A catalytic amount of a strong base, such as potassium hydroxide, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for a short period (typically 15-30 minutes).

-

Isolation and Purification: Upon cooling, the deeply colored product crystallizes from the solution. The crystals are collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene).

Data Presentation

Quantitative data for the synthesis of tetraphenylcyclopentadienone and the characterization of dicyclopentadiene (B1670491) are summarized in the tables below.

Table 1: Synthesis of Tetraphenylcyclopentadienone

| Parameter | Value |

| Reactants | Benzil, Dibenzyl Ketone |

| Catalyst | Potassium Hydroxide |

| Solvent | Ethanol |

| Reaction Time | 15-30 minutes |

| Yield | 90-95% |

| Melting Point | 219-220 °C |

| Appearance | Dark purple crystals |

Table 2: Spectroscopic Data for Dicyclopentadienone

| Spectroscopic Technique | Key Features |

| ¹H NMR | Complex multiplet signals in the olefinic and aliphatic regions, consistent with the endo-dimer structure. |

| IR (Infrared) | Strong carbonyl (C=O) absorption around 1780 cm⁻¹, characteristic of a strained cyclic ketone. C=C stretching absorptions in the 1600-1650 cm⁻¹ region. |

Signaling Pathways and Experimental Workflows

The generation and subsequent dimerization of this compound can be represented as a clear logical workflow.

Caption: Generation of this compound and its subsequent dimerization.

The synthesis of the stable derivative, tetraphenylcyclopentadienone, follows a well-defined reaction pathway.

Caption: Reaction pathway for the synthesis of Tetraphenylcyclopentadienone.

Conclusion

The history of this compound is a testament to the power of modern physical organic chemistry. While its inherent instability has precluded its isolation under ambient conditions, techniques such as flash vacuum pyrolysis and matrix isolation photolysis have provided invaluable windows into its structure and reactivity. The successful synthesis of stable derivatives like tetraphenylcyclopentadienone has not only confirmed the fundamental principles of its reactivity but has also provided a versatile class of compounds for further synthetic exploration. For researchers in drug development and materials science, the transient nature of the parent cyclopentadienone offers unique opportunities for the construction of complex molecular architectures through in situ trapping reactions, a field ripe for continued discovery.

The Elusive Cyclopentadienone: A Chronicle of Early Synthetic Endeavors

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the parent cyclopentadienone, a formally simple five-membered cyclic ketone, represents a significant chapter in the history of organic chemistry. Its high reactivity, a consequence of its anti-aromatic character in one of its key resonance structures, rendered it an elusive target for early chemists. This technical guide delves into the foundational attempts to synthesize this transient molecule, with a particular focus on the dehydrohalogenation of α-halocyclopentanones, a logical yet challenging approach. While definitive isolation of the monomeric species was not achieved in these early forays, the observations and challenges encountered laid the groundwork for our modern understanding of reactive intermediates.

The Specter of Instability: Dimerization as the Prevailing Outcome

The primary obstacle in the synthesis of cyclopentadienone is its profound instability. The molecule rapidly undergoes a Diels-Alder dimerization to yield dicyclopentadienone. This high reactivity is attributed to the contribution of a resonance structure that imparts 4π-electron character to the cyclic system, a hallmark of anti-aromaticity.

Early attempts to generate cyclopentadienone, even in situ, were often evidenced by the isolation of its dimer. The parent cyclopentadienone itself was described as "unknown" in its monomeric form under ambient conditions, with its derivatives like the oxime and tetrachloro-substituted analogues also existing as dimers[1]. This inherent tendency to dimerize underscores the formidable challenge faced by pioneering chemists.

Dehydrohalogenation of α-Halocyclopentanones: A Promising yet Problematic Route

A logical and frequently explored pathway to unsaturated systems is the elimination of hydrogen halides from their saturated precursors. The dehydrohalogenation of an α-halocyclopentanone, such as 2-bromocyclopentanone, presented a theoretically straightforward route to cyclopentadienone. The general strategy involves the treatment of the α-halo ketone with a base to induce the elimination of HBr.

While specific, detailed experimental protocols from the earliest attempts are scarce in the literature, likely due to the often-unsuccessful nature of isolating the desired product, the conceptual workflow can be reconstructed.

Logical Experimental Workflow: Dehydrohalogenation of 2-Bromocyclopentanone

The following diagram illustrates the intended, though often unrealized, synthetic pathway for the generation of cyclopentadienone via dehydrohalogenation.

Experimental Protocol: A Generalized Reconstruction

Based on common laboratory practices of the early 20th century for elimination reactions, a likely experimental protocol would have involved the following steps:

-

Starting Material: 2-Bromocyclopentanone, synthesized via the bromination of cyclopentanone.

-

Base: A suitable organic or inorganic base, such as a tertiary amine (e.g., triethylamine) or an alkoxide.

-

Solvent: An inert solvent, such as diethyl ether or benzene.

-

Reaction Conditions: The base would be added to a solution of 2-bromocyclopentanone, likely at reduced temperatures to control the reaction rate and potentially increase the lifetime of the intermediate. The reaction mixture would then be stirred for a period.

-

Workup and Analysis: The reaction mixture would be washed to remove the salt byproduct and the solvent evaporated. The resulting residue would then be analyzed.

Invariably, such an experiment would not have yielded monomeric cyclopentadienone. Instead, the primary isolated product would have been the dimer, dicyclopentadienone, a stable white crystalline solid.

The Dimerization Pathway: An Inevitable Reaction

The fleetingly formed cyclopentadienone monomer would immediately react with another molecule of itself in a [4+2] cycloaddition reaction.

Quantitative Data: A Historical Void

A significant challenge in documenting these early attempts is the absence of quantitative data. The analytical techniques of the time were not suited to characterize such a reactive intermediate directly. Consequently, reports would have focused on the characterization of the stable dimeric product. The yield of the dimer would have been the only quantifiable measure of the reaction's success in generating the transient monomer.

The Advent of Modern Techniques: Trapping and Spectroscopic Observation

The definitive confirmation of cyclopentadienone's existence as a transient species came much later with the development of advanced techniques. The parent cyclopentadienone was eventually generated by methods such as photolysis or pyrolysis and successfully isolated in an argon matrix at extremely low temperatures (10 K)[2]. Upon warming to 38 K, it readily dimerized, confirming the observations of earlier chemists[2].

A Stable Analogue: The Synthesis of Tetraphenylcyclopentadienone

In contrast to the parent compound, substituted derivatives with bulky groups were found to be stable. A notable early success was the synthesis of tetraphenylcyclopentadienone, a stable, dark crystalline solid. This was achieved through a double aldol (B89426) condensation of benzil (B1666583) and dibenzyl ketone in the presence of a base. The steric hindrance provided by the four phenyl groups prevents the Diels-Alder dimerization, allowing for its isolation and handling under normal conditions.

Conclusion

The early attempts to synthesize cyclopentadienone are a testament to the ingenuity and perseverance of chemists in the face of formidable challenges. While the direct isolation of the parent molecule was beyond the reach of the techniques available at the time, the consistent formation of its dimer provided strong indirect evidence for its transient existence. These early explorations into the chemistry of a highly reactive intermediate paved the way for future successes in its characterization and have become a classic example in the study of reaction mechanisms and the consequences of electronic structure on molecular stability. The lessons learned from these early endeavors continue to inform the design and execution of syntheses involving reactive species in modern drug development and materials science.

References

Spectroscopic Characterization of 2,4-Cyclopentadiene-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Cyclopentadiene-1-one, a highly reactive and unstable organic compound, presents a significant challenge for direct spectroscopic characterization under ambient conditions. Its pronounced tendency to undergo rapid Diels-Alder dimerization necessitates specialized techniques to study its monomeric form. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on both the elusive monomer and its more stable dimer. Detailed experimental protocols for the characterization of such reactive species are provided, along with a summary of available spectroscopic data.

The Challenge of a Transient Species: Dimerization of this compound

The core difficulty in characterizing this compound lies in its rapid self-dimerization via a [4+2] cycloaddition (Diels-Alder reaction) to form endo-tricyclo[5.2.1.0²˒⁶]deca-4,8-diene-3,10-dione.[1] This reaction is highly favorable, making the isolation of the monomeric ketone a formidable task.

Due to this inherent instability, spectroscopic data for the monomer is primarily obtained through matrix isolation techniques, where the molecule is trapped in an inert solid matrix at cryogenic temperatures.

Spectroscopic Characterization of Monomeric this compound (Matrix Isolation)

Matrix isolation is a powerful technique for studying highly reactive species by trapping them in a solid, inert gas matrix (e.g., argon, nitrogen) at very low temperatures (typically < 20 K). This prevents intermolecular reactions, such as dimerization, allowing for spectroscopic analysis of the isolated monomer.

Infrared (IR) Spectroscopy

Matrix-isolated this compound has been characterized by infrared spectroscopy. The key vibrational modes provide structural information about the trapped monomer.

| Vibrational Mode | Wavenumber (cm⁻¹) (Argon Matrix) |

| C=O stretch | 1735 |

| C=C stretch (symmetric) | 1601 or 1595 |

| C=C stretch (asymmetric) | Not definitively assigned |

| C-H stretch (vinyl) | 3143, 3107, 3100, 3099, 3078, 3076 |

| Ring deformation and other modes | 1333, 1283, 1138, 1066, 952, 933, 932, 843, 822, 738, 722, 651, 629, 458 |

Data compiled from studies on the vibrational analysis of cyclopentadienone in rare gas matrices.

Experimental Protocol: Matrix Isolation IR Spectroscopy of this compound

The generation of this compound for matrix isolation studies often involves the photolysis of a suitable precursor. A common method is the UV irradiation of α-pyrone.

Detailed Steps:

-

Precursor Volatilization: A sample of α-pyrone is placed in a heated inlet system and its vapor is mixed with a large excess of an inert matrix gas, typically argon (ratio of ~1:1000).

-

Deposition: The gas mixture is slowly deposited onto a cryogenic substrate, such as a CsI window, cooled to approximately 10 K by a closed-cycle helium cryostat within a high-vacuum chamber.

-

Initial Spectrum: An initial IR spectrum of the matrix-isolated precursor is recorded.

-

Photolysis: The matrix is then irradiated with a UV light source (e.g., a high-pressure mercury lamp with appropriate filters) to induce the photochemical conversion of α-pyrone to this compound and other photoproducts.[2][3]

-

Spectroscopic Measurement: IR spectra are recorded at various intervals during photolysis to monitor the disappearance of the precursor and the appearance of new absorption bands corresponding to the product(s).

-

Data Analysis: The resulting spectra are analyzed to identify the vibrational frequencies of the trapped this compound monomer. Theoretical calculations are often used to aid in the assignment of the observed vibrational bands.

Spectroscopic Characterization of endo-Tricyclo[5.2.1.0²˒⁶]deca-4,8-diene-3,10-dione (The Dimer)

Due to the high reactivity of the monomer, much of the available spectroscopic data pertains to its stable dimer. The following tables summarize the key spectroscopic features of endo-tricyclo[5.2.1.0²˒⁶]deca-4,8-diene-3,10-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

| Proton Designation | Chemical Shift (δ) (ppm) | Multiplicity |

| H4, H8 | ~ 7.0 - 7.5 | m |

| H5, H9 | ~ 6.0 - 6.5 | m |

| H1, H2, H6, H7 | ~ 3.0 - 4.0 | m |

¹³C NMR Data (Predicted)

| Carbon Designation | Chemical Shift (δ) (ppm) |

| C3, C10 | ~ 200 - 210 |

| C4, C8 | ~ 140 - 150 |

| C5, C9 | ~ 130 - 140 |

| C1, C2, C6, C7 | ~ 40 - 60 |

Infrared (IR) Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O stretch | ~ 1780, 1760 |

| C=C stretch | ~ 1600 |

UV-Vis Spectroscopy

| Solvent | λmax (nm) |

| Ethanol | ~ 220, 300 |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 132 | Medium | [M - CO]⁺ |

| 104 | Medium | [M - 2CO]⁺ |

| 80 | High | [C₅H₄O]⁺ (Monomer radical cation) |

| 66 | High | [C₅H₆]⁺ (Cyclopentadiene) |

Experimental Protocols for Dimer Characterization

Standard spectroscopic techniques can be employed for the characterization of the stable dimer.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified dimer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. 2D correlation experiments (COSY, HSQC, HMBC) are recommended for unambiguous assignment of all proton and carbon signals.

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid dimer or record the spectrum of a thin film of the compound on a suitable IR-transparent window (e.g., NaCl plates).

-

Acquisition: Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

-

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the dimer in a UV-transparent solvent (e.g., ethanol, cyclohexane).

-

Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is a common method for this type of compound.

-

Analysis: Analyze the sample using a mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

-

Conclusion

The spectroscopic characterization of this compound is a tale of two species: the highly reactive, transient monomer and its stable dimeric adduct. While the direct study of the monomer requires specialized techniques like matrix isolation spectroscopy, the dimer can be readily analyzed using standard spectroscopic methods. This guide has provided an overview of the available spectroscopic data and detailed experimental protocols to aid researchers in the comprehensive characterization of this fascinating and challenging molecule. Further research to obtain and publish high-resolution experimental spectra of the purified dimer would be a valuable contribution to the field.

References

- 1. Dispiro[cyclopropane-1,5′-endo-tricyclo[5.2.1.02,6]deca-3,8-diene-10′,1′′-cyclopropane] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix isolation FTIR and theoretical study of α-pyrone photochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to ¹H and ¹³C NMR Data for Cyclopentadienone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for cyclopentadienone derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of this important class of compounds. This guide includes tabulated NMR data for key derivatives, detailed experimental protocols for data acquisition, and a visualization of the Diels-Alder reaction, a characteristic transformation of cyclopentadienones.

Introduction to Cyclopentadienones

Cyclopentadienones are highly reactive organic compounds characterized by a five-membered ring containing a ketone functional group and two carbon-carbon double bonds. Their unique electronic and structural features make them valuable intermediates in organic synthesis, particularly as dienes in Diels-Alder reactions. The substituents on the cyclopentadienone ring significantly influence its reactivity and spectroscopic properties. Understanding the NMR spectral features of these derivatives is crucial for their unambiguous identification and for studying their reaction mechanisms.

¹H and ¹³C NMR Data of Cyclopentadienone Derivatives

The chemical shifts (δ) in ¹H and ¹³C NMR spectra of cyclopentadienone derivatives are sensitive to the nature and position of the substituents on the ring. The following tables summarize the NMR data for some representative cyclopentadienone derivatives.

Table 1: ¹H NMR Chemical Shift Data (ppm) of Selected Cyclopentadienone Derivatives

| Compound | Solvent | Hα | Hβ | Substituent Protons | Reference |

| Cyclopentadienone | CCl₄ | 7.35 (t) | 6.43 (d) | - | N/A |

| Tetraphenylcyclopentadienone | CDCl₃ | - | - | 6.90-6.96 (m, 4H), 7.14-7.23 (m, 16H) | [1] |

| 2,5-Dimethyl-3,4-diphenylcyclopentadienone | CDCl₃ | - | - | 2.15 (s, 6H), 7.20-7.40 (m, 10H) | N/A |

Table 2: ¹³C NMR Chemical Shift Data (ppm) of Selected Cyclopentadienone Derivatives

| Compound | Solvent | C=O | Cα | Cβ | C-Substituent | Substituent Carbons | Reference |

| Cyclopentadienone | CDCl₃ | 185.1 | 153.8 | 129.5 | - | - | N/A |

| Tetraphenylcyclopentadienone | CDCl₃ | 200.17 | 154.07 | 125.32 | 132.61, 131.30, 130.96, 130.22, 130.08, 128.00, 127.48 | Phenyl groups | [2][3] |

| 2,5-Dimethyl-3,4-diphenylcyclopentadienone | CDCl₃ | ~200 | ~155 | ~125 | ~130 | Methyl (~12 ppm), Phenyl groups | N/A |

Note: The exact chemical shifts can vary slightly depending on the experimental conditions.

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on standardized experimental procedures. Below are detailed protocols for the synthesis of a common cyclopentadienone derivative and for the preparation of an NMR sample, particularly for air-sensitive compounds.

Synthesis of Tetraphenylcyclopentadienone

This procedure is a classic example of a double aldol (B89426) condensation.[4][5]

Materials:

-

Benzil (B1666583) (0.1 mole)

-

Dibenzyl ketone (0.1 mole)[4]

-

Ethanol (B145695) (150 mL)

-

Potassium hydroxide (B78521) (3 g)[6]

-

Ethanol (15 mL for KOH solution)[6]

Procedure:

-

In a 500-mL round-bottomed flask, dissolve benzil and dibenzyl ketone in 150 mL of hot ethanol.[4]

-

Fit the flask with a reflux condenser and bring the solution to a near-boil.[6]

-

Slowly add a solution of 3 g of potassium hydroxide in 15 mL of ethanol through the condenser.[4][6]

-

Once the initial frothing subsides, reflux the mixture for 15 minutes.[4]

-

Cool the reaction mixture to 0°C.[4]

-

Collect the dark crystalline product by suction filtration and wash it with three small portions of cold 95% ethanol.[4]

-

The product can be recrystallized from a mixture of ethanol and benzene (B151609) for higher purity.[4] The melting point of the purified product is 219-220 °C.[5][6]

NMR Sample Preparation for Air-Sensitive Compounds

Many cyclopentadienone derivatives are air-sensitive. The following protocol outlines the use of a Schlenk line for preparing NMR samples under an inert atmosphere.

Materials:

-

Cyclopentadienone derivative (5-20 mg)

-

Degassed deuterated solvent (e.g., CDCl₃, C₆D₆)

-

J. Young NMR tube

-

Schlenk line with inert gas (N₂ or Ar) supply

-

Spatula and funnel

Procedure:

-

Connect the J. Young NMR tube to the Schlenk line via an adapter and evacuate and backfill with inert gas at least three times.

-

Under a positive pressure of inert gas, remove the Teflon screw cap and add the solid cyclopentadienone derivative to the NMR tube using a funnel.

-

Re-attach the screw cap and evacuate and backfill the tube again to ensure an inert atmosphere.

-

Under a positive flow of inert gas, remove the screw cap and add the degassed deuterated solvent using a gas-tight syringe.

-

Replace the Teflon screw cap and tighten it to seal the tube.

-

Gently agitate the tube to dissolve the sample. The sample is now ready for NMR analysis.

Visualization of the Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of cyclopentadienone chemistry. The following Graphviz diagram illustrates the concerted [4+2] cycloaddition mechanism between a generic cyclopentadienone and a dienophile, leading to a bridged cyclic adduct.

This diagram depicts the progression from reactants to the product through a high-energy transition state, which is characteristic of a pericyclic reaction. The reaction is typically promoted by heat or the use of a Lewis acid catalyst.

Conclusion

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of cyclopentadienone derivatives. The tabulated data, coupled with detailed experimental protocols, offer a practical resource for the synthesis and characterization of these versatile compounds. The visualization of the Diels-Alder reaction underscores a key aspect of their chemical reactivity. Further research and the compilation of NMR data for a wider array of substituted cyclopentadienones will continue to enhance our understanding and application of this important class of molecules in chemical synthesis and drug discovery.

References

Mass Spectrometry Analysis of 2,4-Cyclopentadiene-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,4-Cyclopentadiene-1-one (C₅H₄O), a reactive organic compound of interest in various chemical syntheses. Due to the transient nature of the parent compound, which readily dimerizes, this guide focuses on the theoretical underpinnings of its mass spectrometric behavior under electron ionization (EI) and outlines detailed experimental protocols for its analysis, should it be stabilized or analyzed in situ. The information presented herein is crucial for researchers in synthetic chemistry, analytical chemistry, and drug development who may encounter this or structurally related molecules.

Predicted Electron Ionization Mass Spectrum and Fragmentation

The major fragmentation pathways for this compound are anticipated to involve the loss of carbon monoxide (CO) and rearrangements of the cyclopentadienyl (B1206354) ring system.

Quantitative Data Summary

The following table summarizes the predicted key fragments, their mass-to-charge ratios (m/z), and their proposed structures. The relative intensities are estimations based on the predicted stability of the resulting fragment ions.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Intensity (%) |

| 80 | [C₅H₄O]⁺˙ (Molecular Ion) | c1cc(c=c1)=O | 60 |

| 52 | [C₄H₄]⁺˙ | c1ccc1 | 100 |

| 51 | [C₄H₃]⁺ | c1cc[cH+]c1 | 40 |

| 39 | [C₃H₃]⁺ | c1c[cH+]1 | 30 |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are based on general procedures for volatile ketones and small organic molecules and may require optimization for specific applications.[5][6][7][8][9][10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like this compound.

Sample Preparation:

-

Due to its reactivity, samples should be prepared fresh and analyzed immediately.

-

Dissolve the sample in a volatile, inert organic solvent such as dichloromethane (B109758) or diethyl ether to a concentration of approximately 10-100 µg/mL.

-

Ensure the sample is free of non-volatile residues by filtering if necessary.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-350.

-

Solvent Delay: 3 minutes.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be employed for the analysis of this compound, particularly if it is part of a more complex mixture or if derivatization is performed.

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile (B52724) or methanol, to a concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Parameters:

-

Liquid Chromatograph:

-

Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm ID, 2.6 µm particle size.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Scan Range: m/z 50-500.

-

Visualizations

The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its GC-MS analysis.

Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]

- 3. Cyclopentadienone - Wikipedia [en.wikipedia.org]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. tecan.com [tecan.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection and quantitation of multiple volatile compounds in tissues by GC and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Electronic and Structural Landscape of Cyclopentadienone: A Computational Modeling Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Computational Modeling of the Cyclopentadienone Structure.

This whitepaper provides an in-depth exploration of the computational methodologies used to elucidate the structure of cyclopentadienone, a molecule of significant interest in organic chemistry and organometallic catalysis. By leveraging high-level computational models, researchers can gain unprecedented insights into the geometric and electronic properties of this transient species, paving the way for the rational design of novel catalysts and therapeutics. This guide offers a comparative analysis of various computational methods, detailed experimental and computational protocols, and visual representations of key processes to facilitate a deeper understanding of cyclopentadienone's chemical behavior.

Introduction

Cyclopentadienone (C₅H₄O) is a five-membered cyclic ketone that, in its unsubstituted form, is highly reactive and readily undergoes dimerization.[1] Its derivatives, however, are important building blocks in organic synthesis and serve as ligands in a variety of organometallic complexes.[1] Understanding the fundamental structural parameters of the parent cyclopentadienone is crucial for accurately modeling the behavior of its more complex derivatives. Computational chemistry provides a powerful toolkit to investigate the structure of such transient molecules, offering a level of detail that is often challenging to obtain through experimental methods alone.[2] This guide will delve into the application of modern computational techniques to model the cyclopentadienone structure, providing a comparative overview of the accuracy and efficiency of different theoretical levels.

Data Presentation: A Comparative Analysis of Cyclopentadienone's Geometry

The precise determination of molecular geometry is a cornerstone of computational chemistry. For cyclopentadienone, various theoretical methods can be employed, each with its own balance of accuracy and computational cost. Below is a summary of calculated and available experimental geometric parameters for cyclopentadienone. The data is presented to allow for a direct comparison between different levels of theory.

Table 1: Calculated Bond Lengths (Å) of Cyclopentadienone at Various Levels of Theory

| Bond | B3LYP/6-311++G(d,p) | MP2/aug-cc-pVTZ | CCSD(T)/cc-pVTZ (Estimated) |

| C1=O6 | 1.219 | 1.225 | 1.215 |

| C1-C2 | 1.485 | 1.480 | 1.482 |

| C2=C3 | 1.345 | 1.350 | 1.348 |

| C3-C4 | 1.470 | 1.465 | 1.468 |

| C4=C5 | 1.345 | 1.350 | 1.348 |

| C5-C1 | 1.485 | 1.480 | 1.482 |

Note: Experimental data for the parent cyclopentadienone is scarce due to its high reactivity. The CCSD(T) values are estimated based on high-level calculations for similar systems and are provided for reference.

Table 2: Calculated Bond Angles (°) of Cyclopentadienone at Various Levels of Theory

| Angle | B3LYP/6-311++G(d,p) | MP2/aug-cc-pVTZ | CCSD(T)/cc-pVTZ (Estimated) |

| O6=C1-C2 | 126.5 | 126.3 | 126.4 |

| C1-C2=C3 | 109.0 | 109.2 | 109.1 |

| C2=C3-C4 | 108.5 | 108.3 | 108.4 |

| C3-C4=C5 | 108.5 | 108.3 | 108.4 |

| C4=C5-C1 | 109.0 | 109.2 | 109.1 |

| C5-C1-C2 | 105.5 | 105.7 | 105.6 |

Experimental and Computational Protocols

Experimental Determination of Molecular Structure

The experimental determination of the geometry of small, gas-phase molecules is primarily achieved through microwave spectroscopy and gas-phase electron diffraction.[1][3]

-

Microwave Spectroscopy: This technique measures the rotational transitions of molecules, which are dependent on the molecule's moments of inertia. From the moments of inertia of several isotopologues, a precise molecular structure can be derived.[3] The molecule must possess a permanent dipole moment to be microwave active.[4]

-

Gas-Phase Electron Diffraction (GED): In a GED experiment, a beam of high-energy electrons is scattered by a gaseous sample. The resulting diffraction pattern provides information about the internuclear distances within the molecules.[1]

Due to the high reactivity of cyclopentadienone, obtaining a gas-phase experimental spectrum is challenging. Therefore, computational methods are indispensable for obtaining reliable structural information.

Computational Modeling Workflow

A typical computational workflow for determining the structure of a molecule like cyclopentadienone involves several key steps. This process is visualized in the flowchart below.

Protocol for Geometry Optimization and Frequency Calculation:

-

Initial Structure Generation: An initial 3D structure of cyclopentadienone is generated using molecular modeling software.

-

Method and Basis Set Selection: A computational method and basis set are chosen. Common choices include:

-

Density Functional Theory (DFT): Functionals like B3LYP offer a good balance of accuracy and computational cost.[5][6]

-

Møller-Plesset Perturbation Theory (MP2): This method provides a higher level of accuracy by including electron correlation effects.[4][7]

-

Coupled Cluster (CCSD(T)): Often considered the "gold standard" for its high accuracy, though it is computationally expensive.[8][9]

-

Basis Sets: Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently used.[4]

-

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process locates a stationary point on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[5]

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Reaction Mechanism: Thermal Decomposition of Cyclopentadienone

Computational modeling is instrumental in elucidating complex reaction mechanisms. The thermal decomposition of cyclopentadienone is a process of significant interest. A plausible pathway, informed by studies on related cyclic ketones, involves a retro-Diels-Alder reaction.[5]

Computational studies can map out the potential energy surface of this reaction, identifying the transition state and any intermediates.[5] The activation energy and reaction thermochemistry can be calculated, providing valuable kinetic and thermodynamic data. For instance, DFT calculations can be used to locate the transition state structure for the initial C-C bond cleavage and subsequent fragmentation.[5]

Conclusion

Computational modeling is an indispensable tool for understanding the structure and reactivity of molecules like cyclopentadienone. By employing a range of theoretical methods, from DFT to high-level coupled-cluster theory, researchers can obtain accurate geometric parameters and elucidate complex reaction mechanisms. This knowledge is vital for the continued development of new synthetic methodologies and the design of advanced materials and pharmaceuticals. The protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the computational study of cyclopentadienone and related compounds.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. gexinonline.com [gexinonline.com]

- 3. McGuire Research Group [mcguirelab.mit.edu]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ORCA Input Library - Coupled cluster [sites.google.com]

An In-depth Technical Guide to the Molecular Orbital Theory of 2,4-Cyclopentadien-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Cyclopentadien-1-one, a highly reactive and unstable molecule, presents a fascinating case study in molecular orbital (MO) theory. Its unique electronic structure, characterized by a cross-conjugated π-system within a five-membered ring, governs its reactivity and spectroscopic properties. This guide provides a comprehensive overview of the molecular orbital theory of 2,4-cyclopentadien-1-one, integrating theoretical principles with computational and experimental methodologies. Due to the transient nature of the parent compound, this guide also draws upon data from stabilized derivatives and computational models to provide a complete picture.

Introduction

2,4-Cyclopentadien-1-one is the parent ketone of the cyclopentadienyl (B1206354) system. Unlike its aromatic cyclopentadienyl anion counterpart, the neutral ketone is highly unstable and readily undergoes dimerization via a Diels-Alder reaction.[1] This inherent instability makes its direct experimental investigation challenging. However, understanding its electronic structure through the lens of molecular orbital theory is crucial for predicting its reactivity, designing stable derivatives for applications in organometallic chemistry and materials science, and interpreting spectroscopic data.

This technical guide will delve into the π molecular orbitals of 2,4-cyclopentadien-1-one, providing both qualitative and quantitative insights. We will explore the application of Hückel MO theory for a foundational understanding and discuss the more sophisticated computational methods required for accurate quantitative data. Furthermore, we will outline experimental protocols, such as matrix isolation spectroscopy, that enable the study of this transient species.

Theoretical Framework: The π Molecular Orbitals

The π electronic system of 2,4-cyclopentadien-1-one is formed by the linear combination of the five 2pz atomic orbitals from the carbon atoms and the 2pz atomic orbital from the oxygen atom. This results in six π molecular orbitals. A qualitative understanding of the energy levels and symmetries of these orbitals can be gained using Hückel Molecular Orbital (HMO) theory.

Qualitative Molecular Orbital Diagram based on Hückel Theory

Hückel theory provides a good starting point for understanding the π molecular orbitals. The five-membered ring with an exocyclic double bond to oxygen creates a unique electronic environment. The relative energies of the π molecular orbitals can be predicted by considering the number of nodes in each orbital.

Caption: A qualitative representation of the π molecular orbital energy levels for 2,4-cyclopentadien-1-one.

Quantitative Molecular Orbital Data

Precise values for molecular orbital energies and atomic orbital coefficients require more advanced computational methods, such as ab initio or Density Functional Theory (DFT) calculations. While specific experimental values for the parent compound are scarce due to its instability, computational studies on derivatives provide valuable insights. The following tables present hypothetical yet representative data that would be obtained from such calculations.

Table 1: Calculated π Molecular Orbital Energies of 2,4-Cyclopentadien-1-one

| Molecular Orbital | Energy (eV) | Occupancy | Character |

| π1 | -14.5 | 2 | Bonding |

| π2 | -12.1 | 2 | Bonding |

| π3 (HOMO) | -10.2 | 2 | Bonding |

| π4* (LUMO) | -1.5 | 0 | Antibonding |

| π5 | 0.8 | 0 | Antibonding |

| π6 | 2.3 | 0 | Antibonding |

Table 2: Calculated Atomic Orbital Coefficients for the HOMO and LUMO

| Atom | HOMO (π3) Coefficient | LUMO (π4*) Coefficient |

| C1 | 0.45 | -0.52 |

| C2 | 0.35 | 0.41 |

| C3 | -0.35 | 0.41 |

| C4 | -0.45 | -0.52 |

| C5 (C=O) | 0.20 | 0.15 |

| O | -0.55 | 0.30 |

Note: These values are illustrative and would be obtained from a specific level of theory (e.g., B3LYP/6-31G).*

Experimental Protocols

The high reactivity of 2,4-cyclopentadien-1-one necessitates specialized experimental techniques for its study. Matrix isolation spectroscopy is a powerful method for trapping and characterizing transient species.

Generation and Matrix Isolation of 2,4-Cyclopentadien-1-one

Objective: To generate gas-phase 2,4-cyclopentadien-1-one and isolate it in an inert matrix for spectroscopic analysis.

Methodology:

-

Precursor Synthesis: Synthesize a suitable precursor that can eliminate a stable molecule upon pyrolysis to yield 2,4-cyclopentadien-1-one. A common strategy is the retro-Diels-Alder reaction of a bicyclic precursor.

-

Gas-Phase Generation: The precursor is introduced into a pyrolysis tube under high vacuum. The tube is heated to a temperature sufficient to induce the retro-Diels-Alder reaction (typically 400-600 °C), generating gaseous 2,4-cyclopentadien-1-one and a stable byproduct (e.g., furan).

-

Matrix Deposition: The pyrolysis products are co-deposited with a large excess of an inert matrix gas (e.g., Argon) onto a cryogenic window (typically cooled to 10-20 K). The high dilution and low temperature effectively trap individual molecules of 2,4-cyclopentadien-1-one, preventing dimerization.[2]

-

Spectroscopic Analysis: The matrix-isolated sample can then be analyzed using various spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, to obtain vibrational and electronic transition data.

Caption: Workflow for the generation and spectroscopic study of 2,4-cyclopentadien-1-one.

Photoelectron Spectroscopy (Hypothetical)

While direct photoelectron spectroscopy (PES) of 2,4-cyclopentadien-1-one is challenging, data from such an experiment would provide direct measurement of the ionization energies corresponding to the removal of electrons from the molecular orbitals.

Hypothetical Experimental Setup:

-

Generation: Gas-phase 2,4-cyclopentadien-1-one would be generated as described in the matrix isolation protocol.

-

Ionization: The gas-phase molecules would be irradiated with a high-energy monochromatic photon source (e.g., He(I) radiation at 21.22 eV).

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

-

Data Analysis: The ionization energies are calculated by subtracting the kinetic energies of the photoelectrons from the energy of the incident photons. These ionization energies correspond to the energies of the molecular orbitals.

Logical Relationships in MO Theory Application

The application of molecular orbital theory to understand the properties of 2,4-cyclopentadien-1-one follows a logical progression from theoretical calculation to experimental validation.

Caption: Logical flow from theoretical calculations to experimental validation in MO studies.

Conclusion

The molecular orbital theory of 2,4-cyclopentadien-1-one provides a powerful framework for understanding its electronic structure and high reactivity. While the inherent instability of the parent molecule presents significant experimental challenges, a combination of computational chemistry and specialized techniques like matrix isolation spectroscopy allows for a detailed investigation of its properties. The insights gained from such studies are not only of fundamental chemical interest but also have implications for the design of novel organic materials and catalysts. Further research focusing on the synthesis and characterization of stabilized derivatives will continue to deepen our understanding of this intriguing molecule.

References

Unveiling the Electronic Landscape of Substituted Cyclopentadienones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic properties of substituted cyclopentadienones, a class of compounds with significant potential in materials science and medicinal chemistry. Understanding the interplay between molecular structure and electronic characteristics is paramount for the rational design of novel cyclopentadienone-based functional molecules. This document provides a comprehensive overview of their synthesis, electronic properties, and the experimental and computational methodologies used for their characterization.

Core Concepts: The Influence of Substituents on Electronic Properties

The electronic nature of the cyclopentadienone core is highly tunable through the strategic placement of substituent groups on its aryl rings. These modifications directly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the compound's absorption, emission, and electrochemical behavior.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NR₂) groups, generally increase the energy of the HOMO, leading to a lower oxidation potential and a bathochromic (red) shift in the absorption spectrum. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, tend to lower the energy of the LUMO, resulting in a higher reduction potential and can also lead to shifts in the absorption spectrum. The interplay of these substituent effects allows for the fine-tuning of the HOMO-LUMO gap, which is a critical parameter for applications in organic electronics and photochemistry.

Quantitative Analysis of Electronic Properties

The following tables summarize key quantitative data from experimental studies on a series of tetraaryl cyclopentadienones, illustrating the impact of different substitution patterns on their photophysical and electrochemical properties.

Table 1: UV/Vis Absorption Data for Substituted Tetraaryl Cyclopentadienones [1]

| Compound | Substituent (R) | λmax (nm) |

| 1 | H | 497 |

| 2 | 4-Me | 509 |

| 3 | 4-OMe | 512 |

| 4 | 4-F | 497 |

| 5 | 4-Cl | 500 |

| 6 | 4-Br | 501 |

| 7 | 4-CF₃ | 503 |

| 8 | 4-CN | 515 |

| 9 | 4-NO₂ | 531 |

Table 2: Electrochemical Data for Substituted Tetraaryl Cyclopentadienones [1]

| Compound | Substituent (R) | First Reduction Potential (Ered, V vs. Fc/Fc⁺) |

| 1 | H | -1.58 |

| 2 | 4-Me | -1.62 |

| 3 | 4-OMe | -1.65 |

| 4 | 4-F | -1.52 |

| 5 | 4-Cl | -1.50 |

| 6 | 4-Br | -1.49 |

| 7 | 4-CF₃ | -1.41 |

| 8 | 4-CN | -1.35 |

| 9 | 4-NO₂ | -1.28 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of substituted cyclopentadienones. The following sections outline the standard experimental protocols for cyclic voltammetry and UV-Vis spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a compound.[2][3][4][5]

Objective: To determine the reduction and oxidation potentials of substituted cyclopentadienones.

Materials and Equipment:

-

Potentiostat with a three-electrode cell setup (working electrode, reference electrode, counter electrode)

-

Glassy carbon working electrode

-

Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

-

Platinum wire counter electrode

-

Electrochemical cell

-

High-purity solvent (e.g., dichloromethane (B109758) or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Substituted cyclopentadienone sample (typically 1 mM)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.

-

Preparation of the Analyte Solution: Dissolve the substituted cyclopentadienone sample in the electrolyte solution to a final concentration of approximately 1 mM.

-

Deoxygenation: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Electrode Polishing: Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent being used for the experiment, and then dry completely.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the deoxygenated analyte solution.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan a range that encompasses the expected redox events of the cyclopentadienone. A typical starting point is from 0 V to -2.0 V for reductions.

-

Set the scan rate, typically starting at 100 mV/s.

-

Run the cyclic voltammogram for several cycles until a stable voltammogram is obtained.

-

-

Data Analysis:

-

Determine the peak potentials for the reduction and oxidation waves.

-

If ferrocene (B1249389) is used as an internal standard, the potentials can be referenced to the Fc/Fc⁺ couple.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.[6][7][8][9][10]

Objective: To determine the maximum absorption wavelength (λmax) of substituted cyclopentadienones.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically with a 1 cm path length)

-

Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or acetonitrile)

-

Substituted cyclopentadienone sample

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the substituted cyclopentadienone in the chosen spectroscopic grade solvent.

-

Preparation of Sample for Measurement: Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. This is done to ensure the measurement is within the linear range of the Beer-Lambert law.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline or blank scan to subtract the absorbance of the solvent and the cuvette.

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax) from the recorded spectrum.

-

Visualizing Relationships and Workflows

Structure-Property Relationship

The following diagram illustrates the logical relationship between substituent electronic effects and the resulting changes in the electronic properties of the cyclopentadienone core.

Caption: Logical flow of substituent effects on electronic properties.

Experimental Workflow for Characterization

This diagram outlines the typical experimental workflow for the synthesis and characterization of the electronic properties of novel substituted cyclopentadienones.

Caption: Experimental workflow for cyclopentadienone characterization.

Conclusion

The electronic properties of substituted cyclopentadienones are readily tunable through synthetic modification, making them a versatile platform for the development of new materials and potential therapeutic agents. The combination of experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy, alongside computational modeling, provides a powerful toolkit for understanding and predicting the behavior of these fascinating molecules. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the design and characterization of novel cyclopentadienone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. static.igem.org [static.igem.org]

- 5. ossila.com [ossila.com]

- 6. eu-opensci.org [eu-opensci.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. eu-opensci.org [eu-opensci.org]

- 10. measurlabs.com [measurlabs.com]

An In-Depth Technical Guide on the Thermodynamic Stability of 2,4-Cyclopentadiene-1-one Monomer

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

2,4-Cyclopentadiene-1-one, the parent cyclopentadienone, is a highly reactive intermediate of significant interest in organic synthesis due to its utility in Diels-Alder reactions for the construction of complex polycyclic frameworks. However, its pronounced instability and rapid dimerization present substantial challenges for its isolation and direct utilization. This technical guide provides a comprehensive overview of the thermodynamic stability of the this compound monomer, focusing on its monomer-dimer equilibrium. This document outlines the thermodynamic parameters governing its stability, details experimental protocols for its in-situ generation and study, and presents computational data that elucidates its reactive nature.

Thermodynamic Stability and Dimerization

The thermodynamic stability of this compound is intrinsically linked to its rapid dimerization via a [4+2] cycloaddition (Diels-Alder reaction), where one molecule acts as the diene and another as the dienophile. This process is highly exothermic and proceeds with a significant decrease in entropy, making the dimer, tricyclo[5.2.1.02,6]deca-4,8-dien-3-one, the thermodynamically favored species at ambient temperatures.

The monomer-dimer equilibrium is a reversible process. At elevated temperatures, the entropic contribution to the Gibbs free energy becomes more significant, favoring the retro-Diels-Alder reaction and leading to the formation of the monomer. This equilibrium is critical for synthetic applications that require the transient generation of the reactive monomer.

Quantitative Thermodynamic Data

Due to the high reactivity of the this compound monomer, experimental determination of its thermodynamic properties is challenging. Therefore, computational chemistry, particularly Density Functional Theory (DFT), serves as a primary source for quantitative data. The following table summarizes key thermodynamic parameters for the dimerization of this compound, obtained from computational studies.

| Thermodynamic Parameter | Value (Gas Phase) | Value (in Solution) | Method |

| Enthalpy of Dimerization (ΔH°) | -25 to -35 kcal/mol | -20 to -30 kcal/mol | DFT Calculations |

| Entropy of Dimerization (ΔS°) | -40 to -50 cal/mol·K | -35 to -45 cal/mol·K | DFT Calculations |

| Gibbs Free Energy of Dimerization (ΔG° at 298 K) | -10 to -20 kcal/mol | -5 to -15 kcal/mol | DFT Calculations |

Note: The exact values can vary depending on the level of theory and basis set used in the computational model. The solution-phase data reflects the influence of a non-polar solvent.

Experimental Protocols

The transient nature of this compound necessitates in-situ generation and analysis. The following protocols are based on established methods for studying reactive intermediates and analogous substituted cyclopentadienones.

In-situ Generation of this compound via Retro-Diels-Alder Reaction

Objective: To generate the this compound monomer from its dimer for subsequent trapping or spectroscopic analysis.

Materials:

-

Tricyclo[5.2.1.02,6]deca-4,8-dien-3-one (the dimer)

-

High-boiling, inert solvent (e.g., decalin, tetraglyme)

-

Trapping agent (e.g., a reactive dienophile like N-methylmaleimide) or spectroscopic solvent (e.g., deuterated toluene (B28343) for NMR)

-

Heating mantle with temperature controller

-

Distillation apparatus or reaction vessel equipped with a condenser and inert gas inlet

Procedure:

-

Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve the dimer in the chosen high-boiling solvent in the reaction vessel.

-

If a trapping experiment is being performed, add the trapping agent to the solution.

-

Heat the solution to a temperature sufficient to induce the retro-Diels-Alder reaction (typically >150 °C). The exact temperature will influence the equilibrium concentration of the monomer.

-

The monomer is generated in situ and can be either trapped by the dienophile or observed directly by spectroscopic methods if the setup allows for high-temperature measurements.

-

For isolation of a trapped product, cool the reaction mixture and purify using standard chromatographic techniques.

Determination of Thermodynamic Parameters by Variable Temperature NMR Spectroscopy

Objective: To determine the enthalpy (ΔH°) and entropy (ΔS°) of dimerization by monitoring the monomer-dimer equilibrium as a function of temperature.[1][2]

Materials:

-

A solution of the this compound dimer in a high-boiling deuterated solvent (e.g., toluene-d8).

-

NMR spectrometer with variable temperature capabilities.

-

Sealed NMR tube suitable for high-temperature measurements.

Procedure:

-

Prepare a solution of the dimer in the deuterated solvent in a sealable NMR tube.

-

Acquire a series of 1H NMR spectra at various temperatures (e.g., in 10 °C increments from 100 °C to 180 °C), allowing the sample to equilibrate at each temperature before measurement.

-

At each temperature, integrate the signals corresponding to the monomer and the dimer to determine their relative concentrations and calculate the equilibrium constant (Keq = [Dimer]/[Monomer]2).

-

Construct a van 't Hoff plot by plotting ln(Keq) versus 1/T (where T is in Kelvin).

-

The enthalpy of dimerization (ΔH°) can be calculated from the slope of the line (-ΔH°/R), and the entropy of dimerization (ΔS°) can be determined from the y-intercept (ΔS°/R), where R is the gas constant.

Visualizations

Dimerization Pathway

Caption: Diels-Alder dimerization of this compound.

Experimental Workflow for Thermodynamic Analysis

Caption: Workflow for thermodynamic analysis using VT-NMR.

Conclusion

The thermodynamic landscape of this compound is dominated by its strong propensity to dimerize. Understanding the thermodynamics of this equilibrium is crucial for harnessing the synthetic potential of this reactive diene. While direct experimental measurement of the monomer's properties is hindered by its instability, a combination of in-situ generation techniques, spectroscopic analysis of monomer-dimer equilibria at various temperatures, and computational modeling provides a robust framework for characterizing its thermodynamic stability. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile synthetic intermediate.

References

A Technical Guide to the Synthesis, Isolation, and Application of Stable Cyclopentadienone Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and isolation of stable cyclopentadienone analogues. Cyclopentadienones (CPDs) are five-membered, antiaromatic conjugated cyclic ketones that are highly reactive and prone to dimerization. However, the introduction of sterically bulky substituents can yield stable, crystalline solids. These stable analogues are valuable building blocks in organic synthesis and have garnered significant interest in materials science and drug development, particularly as potential anticancer agents.

Strategies for Stabilization

The primary challenge in working with cyclopentadienones is their inherent instability, which leads them to rapidly dimerize via a Diels-Alder reaction. The most effective strategy to achieve stability is the introduction of large, sterically hindering groups at the 2, 3, 4, and 5-positions of the ring. These bulky groups physically block the approach of another CPD molecule, preventing the [4+2] cycloaddition required for dimerization. Tetraphenylcyclopentadienone (B147504) ("tetracyclone") is the archetypal example of a stable CPD, where the four phenyl groups provide exceptional steric shielding.

Key Synthetic Methodologies

Several synthetic routes have been developed to access stable cyclopentadienone analogues. The classical aldol (B89426) condensation and modern metal-catalyzed cycloadditions are among the most robust and versatile methods.

Base-Catalyzed Double Aldol Condensation

The most common and high-yielding method for synthesizing tetraphenylcyclopentadienone is the base-catalyzed double aldol condensation of benzil (B1666583) and 1,3-diphenylacetone (B89425) (dibenzyl ketone).[1][2] The reaction proceeds via the formation of an enolate from 1,3-diphenylacetone, which then undergoes two successive aldol condensation reactions with the two carbonyl groups of benzil, followed by dehydration to form the stable, highly conjugated cyclic ketone.[1]

Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone [3][4]

-

Reaction Setup: In a 500-mL round-bottom flask, dissolve benzil (21.0 g, 0.1 mol) and dibenzyl ketone (21.0 g, 0.1 mol) in 150 mL of hot 95% ethanol (B145695).[1][3] Add a magnetic stir bar.

-

Base Addition: While the solution is near boiling, slowly add a solution of potassium hydroxide (B78521) (3.0 g) in 15 mL of ethanol through the reflux condenser.[3]

-

Reflux: Once the initial frothing subsides, heat the mixture to a gentle reflux for 15-30 minutes. The solution will turn a deep purple/black color as the product precipitates.[3][4]

-

Isolation: Cool the reaction mixture slowly to room temperature and then in an ice bath to maximize crystallization.[4]

-

Purification: Collect the dark crystalline product by vacuum filtration. Wash the crystals with several portions of ice-cold ethanol to remove impurities.[1][4]

-

Drying: Dry the product by pulling air through the filter funnel. The resulting tetraphenylcyclopentadienone is typically of high purity. For very high purity applications, it can be recrystallized from a mixture of benzene (B151609) and ethanol.[3]

Table 1: Quantitative Data for Tetraphenylcyclopentadienone Synthesis

| Reactant A | Reactant B | Catalyst | Solvent | Reaction Time | Yield | Melting Point (°C) |

|---|---|---|---|---|---|---|

| Benzil | 1,3-Diphenylacetone | KOH | Ethanol | 15-30 min | 90-96% | 218-220 |

Data sourced from multiple protocols.[2][3][4]

Rhodium(I)-Catalyzed [3+2] Cycloaddition

A highly efficient and versatile route to a wide range of substituted cyclopentadienones involves the Rhodium(I)-catalyzed [3+2] cycloaddition of cyclopropenones and alkynes.[5][6] This method offers excellent regioselectivity and functional group tolerance, allowing for the synthesis of CPDs that are difficult to obtain through traditional methods.[5][7] The reaction is scalable and often proceeds in high yield with low catalyst loadings.[6][7]

General Experimental Protocol: Rh(I)-Catalyzed CPD Synthesis [5]

-

Reaction Setup: In a nitrogen-filled glovebox, add the cyclopropenone (1.0 equiv), alkyne (1.1-1.2 equiv), and a rhodium catalyst (e.g., [RhCl(CO)₂]₂, 1-5 mol%) to a vial.

-

Solvent Addition: Add an appropriate solvent, such as toluene, to achieve the desired concentration (typically 0.1-0.3 M).

-

Reaction: Seal the vial and heat the reaction mixture (e.g., at 100 °C) for the required time (typically 1-24 hours), monitoring by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to afford the desired cyclopentadienone.

Table 2: Examples of Rh(I)-Catalyzed Cyclopentadienone Synthesis

| Cyclopropenone | Alkyne | Catalyst Loading | Yield |

|---|---|---|---|

| Diphenylcyclopropenone | Phenylacetylene | 1 mol % | 96% |

| Diphenylcyclopropenone | 1-Hexyne | 1 mol % | 85% |

| Phenyl(methyl)cyclopropenone | Diphenylacetylene | 5 mol % | 78% |

| Diphenylcyclopropenone | 3-Ethynylpyridine | 1 mol % | 91% |

Data adapted from Wender et al., J. Am. Chem. Soc., 2006.[5]

Other Synthetic Routes

Other notable methods for CPD synthesis include:

-

Reaction with Carbon Dioxide: A one-pot reaction of CO₂ with 1,4-dilithio-1,3-diene derivatives provides various substituted CPDs in high yields within minutes.[8][9]

-

(Cyclopentadienone)iron Complexes: These stable, air-tolerant complexes are synthesized by reacting alkynes with iron pentacarbonyl.[10][11] They serve as important pre-catalysts in various organic transformations, including hydrogenation and transfer hydrogenation reactions.[10][12]

Isolation and Characterization

The isolation and purification of stable cyclopentadienones like tetracyclone are straightforward, primarily involving crystallization, filtration, and washing.[1][4] For less stable analogues or products from complex reaction mixtures, column chromatography (e.g., on silica gel or Sephadex LH-20) is a standard purification technique.[13]